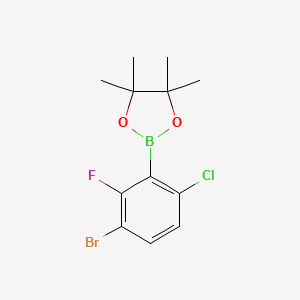

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester

CAS No.: 1451391-12-0

Cat. No.: VC3404786

Molecular Formula: C12H14BBrClFO2

Molecular Weight: 335.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-12-0 |

|---|---|

| Molecular Formula | C12H14BBrClFO2 |

| Molecular Weight | 335.41 g/mol |

| IUPAC Name | 2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 |

| Standard InChI Key | KYWBYZAWFOMLMJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl |

Introduction

Physical and Chemical Properties

Basic Properties

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a complex organoboron compound with defined physical and chemical characteristics that determine its behavior in chemical reactions and its handling requirements.

The compound is identified by its CAS number 1451391-12-0 and has a molecular formula of C12H14BBrClFO2 . Its molecular weight is 335.41 g/mol, calculated based on its atomic composition. The structure features a phenyl ring with three halogen substituents: bromine at position 3, chlorine at position 6, and fluorine at position 2, along with a boronic acid functionality protected by a pinacol ester group.

Table 1 summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1451391-12-0 |

| Molecular Formula | C12H14BBrClFO2 |

| Molecular Weight | 335.41 g/mol |

| MDL Number | MFCD22056762 |

| Minimum Purity Specification | 95% |

| Physical State | Solid |

| Storage Conditions | Long-term in a cool, dry place |

Structural Characteristics

The molecular structure of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester features a phenyl ring with three strategically positioned halogen substituents. This halogenation pattern creates a unique electronic environment that significantly influences the compound's reactivity in various chemical transformations.

The boronic acid moiety is protected by a pinacol ester group, forming a cyclic structure with the boron atom at its center. This protection is crucial as it stabilizes the otherwise reactive boronic acid functionality, making the compound more shelf-stable and easier to handle. The pinacol group consists of a five-membered ring with two oxygen atoms bonded to the boron atom, and four methyl groups attached to the two carbon atoms between the oxygen atoms.

The unique arrangement of the three different halogens (bromine, chlorine, and fluorine) creates an electron-deficient aromatic system. The electronegative nature of these substituents influences the electronic distribution within the molecule, affecting properties such as solubility, reactivity, and potential interactions with biological targets. This specific halogen pattern distinguishes this compound from its structural isomers and similar compounds, which may have different arrangements of the same substituents.

Synthesis and Preparation

Purification Methods

Purification of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester typically requires careful chromatographic separation to ensure high purity for subsequent applications.

Flash column chromatography (FCC) is the most common purification method, using an appropriate solvent system such as petroleum ether/ethyl acetate mixtures with ratios typically ranging from 95:5 to 97:3 . Due to the inherent instability of free boronic acids compared to their protected forms, chromatographic purification is generally performed on the pinacol-protected intermediates rather than the free boronic acids .

For monitoring the purification process, thin-layer chromatography (TLC) is commonly employed. A specific technique using curcumin interaction with boron-containing compounds can be particularly useful for visualizing borylated compounds on TLC plates, providing a quick and selective method to track the presence of the target compound during purification .

Final characterization of the purified compound typically involves a combination of spectroscopic techniques including NMR spectroscopy (1H, 13C, and 11B), mass spectrometry, and elemental analysis to confirm its identity and purity.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester lies in Suzuki-Miyaura coupling reactions, where it serves as a valuable building block for constructing complex molecular architectures.

In these palladium-catalyzed reactions, the pinacol ester undergoes transesterification with a base during the reaction, generating a reactive boron species that participates in carbon-carbon bond formation with the coupling partner. The general mechanism involves oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the new carbon-carbon bond.

Furthermore, the presence of the bromine atom in the molecule allows for selective sequential couplings, where the compound itself can participate as both a boronic ester component and, through its bromine position, as a coupling partner in subsequent reactions. This feature makes it particularly valuable in the synthesis of complex polyfunctionalized arenes.

Medicinal Chemistry Applications

The unique structural features of 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester make it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.

Research into compounds like 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester focuses on their reactivity and potential applications in drug design. The specific arrangement of halogen substituents can influence binding affinity and specificity toward particular enzymes or receptors, making these compounds valuable in targeted therapeutic applications.

In recent medicinal chemistry research, boronic acid derivatives have gained attention as potential enzyme inhibitors, particularly for serine proteases. The ability of boron to form reversible covalent bonds with nucleophilic residues in enzyme active sites makes boronic acid-containing compounds promising candidates for therapeutic development .

Furthermore, the halogenated phenyl moiety contributes to the compound's potential pharmacological properties. Halogen substituents can enhance metabolic stability, membrane permeability, and target binding through halogen bonding interactions. The specific pattern of substitution in 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester creates a unique electronic distribution that could be exploited in the design of compounds with specific binding characteristics to biological targets.

Chemical Reactivity

Transesterification and Deprotection

The pinacol ester group in 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester serves as a protecting group for the boronic acid functionality, and its removal or conversion is an important aspect of the compound's chemistry.

Deprotection to obtain the free boronic acid can be achieved through transesterification methods. A particularly effective approach involves using methyl boronic acid as a reagent to facilitate the exchange of the pinacol protecting group . In this process, the pinacol-protected intermediate is mixed with an excess of methyl boronic acid in an appropriate solvent, and the transesterification is driven by adding a suitable amount of acid or base.

One optimized protocol involves using 10 equivalents of methyl boronic acid in 0.1 N hydrochloric acid solution in water with acetone in a 1:1 ratio (v/v) . During the process, the byproduct methyl boronic pinacol ester and any residues of methyl boronic acid can be easily evaporated along with the solvent due to their high volatility, driving the reaction to completion.

It's worth noting that more aggressive deprotection conditions, such as using a 5% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) along with methyl boronic acid, can lead to decomposition of certain compounds, highlighting the importance of selecting appropriate deprotection conditions based on the specific substrate .

Reactivity of Halogen Substituents

The presence of three different halogen substituents (bromine, chlorine, and fluorine) in 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester creates interesting reactivity patterns that can be exploited in organic synthesis.

These halogens exhibit different reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions. Typically, the reactivity order in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, with the bromine being the most reactive site in this particular molecule for such transformations. This differential reactivity allows for selective functionalization of the molecule through sequential coupling reactions.

Furthermore, the unique arrangement of these halogens creates a specific electronic distribution that can influence the compound's interactions with various reaction partners, catalysts, and potentially biological targets, making it a versatile building block in organic synthesis and medicinal chemistry.

Comparative Analysis

Comparison with Similar Compounds

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester belongs to a family of halogenated phenylboronic acid derivatives that share structural similarities but differ in the arrangement of substituents, which significantly affects their electronic properties and reactivity.

Table 2 presents a comparison between 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester and structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinctions |

|---|---|---|---|---|

| 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester | 1451391-12-0 | C12H14BBrClFO2 | 335.41 | Reference compound |

| 6-Bromo-3-Chloro-2-fluorophenylboronic acid pinacol ester | 1451391-14-2 | C12H14BBrClFO2 | 335.41 | Reversed positions of Br and Cl |

| 4-Bromo-3-Chloro-2-fluorophenylboronic acid pinacol ester | 2246613-77-2 | C12H14BBrClFO2 | 335.41 | Different arrangement of halogens |

| 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester | 2377608-20-1 | C12H16B2BrFO4 | 344.8 | Additional boronic acid group |

| 3-Bromo-2-fluorophenylboronic acid MIDA ester | 1257647-82-7 | C11H10BBrFNO4 | 329.91 | Different protecting group (MIDA vs. pinacol) |

These structural variations, while subtle in some cases, can lead to significant differences in reactivity, particularly in coupling reactions and interactions with biological targets. The position of halogen substituents affects the electronic distribution within the molecule, which in turn influences its chemical behavior in various transformations.

Structure-Activity Relationships

The specific arrangement of substituents in 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester contributes to its unique chemical profile and potential applications in various fields.

In the context of organic synthesis, particularly Suzuki-Miyaura coupling reactions, the position of the bromine atom significantly affects the compound's reactivity as a coupling partner. The presence of electron-withdrawing chlorine and fluorine substituents influences the electronic properties of the boronic ester group, potentially affecting the rate and efficiency of the transmetalation step in coupling reactions.

For potential medicinal chemistry applications, the specific pattern of halogen substitution can influence binding interactions with biological targets. Halogens, particularly fluorine, are known to engage in halogen bonding interactions with protein targets, which can enhance binding affinity and selectivity. The unique arrangement in 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester creates a distinct electronic surface that may facilitate specific interactions with target proteins.

Furthermore, the presence of the boronic acid moiety (after deprotection) provides opportunities for covalent interactions with nucleophilic residues in enzyme active sites, a feature that has been exploited in the development of enzyme inhibitors, particularly for serine proteases .

Current Research and Future Perspectives

Recent Research Findings

Recent research involving compounds similar to 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester has focused on expanding their applications in both synthetic methodologies and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume